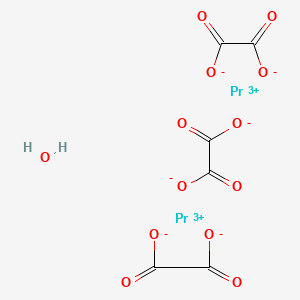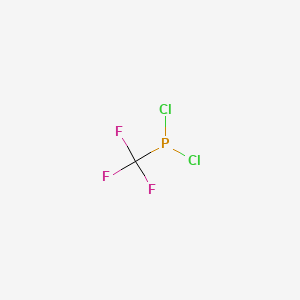
Phosphonous dichloride, (trifluoromethyl)-
Vue d'ensemble
Description
Phosphonous dichloride, (trifluoromethyl)- is a chemical compound with the formula CCl2F3P . It has a molar mass of 170.8799716 .
Molecular Structure Analysis
The molecular structure of Phosphonous dichloride, (trifluoromethyl)- consists of carbon ©, chlorine (Cl), fluorine (F), and phosphorus (P) atoms . The exact arrangement of these atoms in the molecule could not be found in the available resources.Physical And Chemical Properties Analysis
Phosphonous dichloride, (trifluoromethyl)- has several critically evaluated thermophysical properties. These include its critical temperature, critical pressure, critical density, and density as a function of temperature .Applications De Recherche Scientifique
Synthesis of Bicyclic Phosphonates
Phosphonous dichloride, when reacted with certain compounds, contributes to the synthesis of unique chemical structures. For instance, 2-ethoxyethenylphosphonic dichloride reacts with resorcinol and its derivatives to form new bicyclic phosphonates with an endocyclic P–C bond, a reaction that showcases the versatile nature of phosphonous dichloride in chemical synthesis (Sadykova et al., 2011).
Trifluoromethylated Oxaphospholenes Production
Phosphonous dichloride is also instrumental in the preparation of α-trifluoromethylallenic phosphonates, which upon iodocyclization, yield trifluoromethylated oxaphospholenes. This process highlights its role in introducing trifluoromethyl groups into various compounds, a feature valuable in medicinal chemistry (Li et al., 2010).
Stabilization of Molecular Assemblies
Phosphonous dichloride derivatives, when used in conjunction with fluorinated polymers, assist in stabilizing phosphonate-derivatized molecular assemblies on oxide electrodes. This application is crucial in catalysis, particularly for water-oxidation catalysis, demonstrating the role of phosphonous dichloride in enhancing the stability of catalytic systems (Eberhart et al., 2017).
Flame Retardancy in Fabrics
Research into the flame retardant properties of triazine-phosphonate derivatives on cotton fabric sheds light on the potential of phosphonous dichloride-related compounds in enhancing fire safety. The compounds show promise in reducing the flammability of fabrics, which is crucial for safety in various industries (Nguyen et al., 2015).
Catalytic Reactions
Phosphonous dichloride plays a pivotal role in catalytic reactions, especially in the synthesis of fluorinated phosphonate derivatives. Its involvement in reactions that introduce chiral centers into these compounds is noteworthy, as it opens pathways for the creation of structurally diverse molecules, a crucial aspect in drug development and material science (Rapp et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
dichloro(trifluoromethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2F3P/c2-7(3)1(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNAMKIPNZQAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2F3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194939 | |
| Record name | Phosphonous dichloride, (trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonous dichloride, (trifluoromethyl)- | |
CAS RN |
421-58-9 | |
| Record name | Phosphonous dichloride, (trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonous dichloride, (trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)


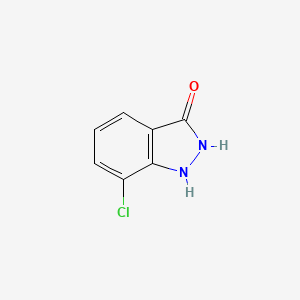
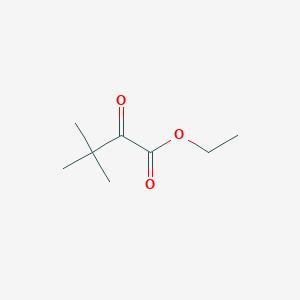


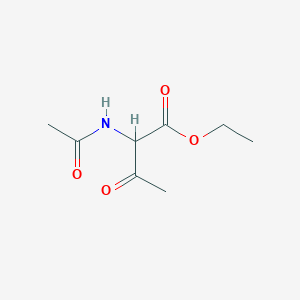


![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)
